molecular formula C42H54ClNO2PPd B2820368 Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride CAS No. 1375325-68-0

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

Cat. No. B2820368
CAS RN: 1375325-68-0
M. Wt: 777.74
InChI Key: NVVXJVMOIGXUGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the use of 1,3-Diisopropoxybenzene and 2-Bromo-2’,6’-Diisopropoxy-1,1’-Biphenyl as raw materials . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of this compound is C30H43O2P . The molecular weight is 466.64 . The InChIKey is MXFYYFVVIIWKFE-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is a versatile ligand used for the palladium-catalyzed coupling of secondary arylamines and alkylamines . It is also used for the Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides .


Physical And Chemical Properties Analysis

The compound has a melting point of 123-124°C and a predicted boiling point of 551.7±40.0 °C . It is slightly soluble in Chloroform, DMSO, and Methanol . The compound is sensitive to air .

Mechanism of Action

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302-H312-H332-H413 . Precautionary measures include P280 . It is advised to keep the compound in a dark place, sealed and dry, at room temperature .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride involves the use of a palladium-catalyzed cross-coupling reaction between a phosphine ligand and an aryl halide. The resulting product is then reacted with 2-phenylaniline and chloride to form the final compound.", "Starting Materials": [ "Dicyclohexylphosphine", "2,6-di(propan-2-yloxy)iodobenzene", "Palladium(II) acetate", "2-Phenylaniline", "Hydrochloric acid" ], "Reaction": [ "Step 1: In a dry and inert atmosphere, mix Dicyclohexylphosphine, 2,6-di(propan-2-yloxy)iodobenzene, and Palladium(II) acetate in a solvent such as toluene or DMF.", "Step 2: Heat the mixture to reflux and stir for several hours until the reaction is complete.", "Step 3: Cool the mixture and filter off any solids that may have formed.", "Step 4: Add 2-Phenylaniline and Hydrochloric acid to the filtrate and stir for several hours.", "Step 5: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

1375325-68-0

Molecular Formula

C42H54ClNO2PPd

Molecular Weight

777.74

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

InChI

InChI=1S/C30H43O2P.C12H10N.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H;/q;-1;;+2

InChI Key

NVVXJVMOIGXUGC-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2]

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride
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Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride
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Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride
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Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride
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Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride
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Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

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